molecular formula C19H18N2O4S B2947799 methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-72-3

methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

Cat. No.: B2947799
CAS No.: 477872-72-3
M. Wt: 370.42
InChI Key: MPDSEQNDOMLFEM-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted at position 3 with a pyrrole ring linked via a 2-oxoacetyl group bearing a propylamino moiety. The methyl ester at position 2 of the benzothiophene enhances solubility and modulates electronic properties. While direct pharmacological data for this compound are unavailable, structural analogs (e.g., benzothiophene carboxylates and pyrrole-acetyl derivatives) are explored in drug discovery for kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

methyl 3-[2-[2-oxo-2-(propylamino)acetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-10-20-18(23)16(22)13-8-6-11-21(13)15-12-7-4-5-9-14(12)26-17(15)19(24)25-2/h4-9,11H,3,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDSEQNDOMLFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)C1=CC=CN1C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound's structure features a benzothiophene core, a pyrrole ring, and an acylamide functional group. Its molecular formula is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S with a molecular weight of approximately 370.42 g/mol. The presence of nitrogen and sulfur atoms in its structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Structural Characteristics

Feature Description
Molecular Formula C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S
Molecular Weight 370.42 g/mol
Functional Groups Benzothiophene, Pyrrole, Acetamide

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that the compound induces apoptosis and inhibits cell proliferation in cancerous cells.

The proposed mechanism involves the compound's ability to interact with cellular pathways associated with cancer progression. Specifically, it may inhibit key signaling pathways involved in cell survival and proliferation:

  • Apoptosis Induction: The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest: It has been observed to cause cell cycle arrest at specific phases, preventing further division of malignant cells.

Other Pharmacological Activities

In addition to its anticancer potential, this compound may exhibit a range of other biological activities:

  • Antimicrobial Activity: Related benzothiophene derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar properties .
  • Anti-inflammatory Effects: Compounds within the benzothiophene class are known for their anti-inflammatory properties, which may extend to this derivative as well .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Cytotoxicity Studies: A study reported that derivatives of benzothiophene exhibited varying degrees of cytotoxicity against Staphylococcus aureus and other pathogens .
  • Anticancer Screening: In a recent screening involving multiple derivatives, several compounds demonstrated significant inhibition of cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .

Scientific Research Applications

Methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a complex organic compound with a thiophene ring, a pyrrole moiety, and an acetamide functional group. It has a molecular weight of approximately 320.36 g/mol and incorporates both nitrogen and sulfur atoms, which contribute to its potential biological activity and chemical reactivity .

Scientific Research Applications

The compound exhibits significant biological activity, particularly in pharmacological applications.

Anticancer Agent

  • Methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate has shown promise as an anticancer agent, and further studies are warranted to explore its mechanism of action and optimize its efficacy.
  • Researchers have synthesized the compound and tested it against various cancer cell lines. In vitro assays measure cell viability, apoptosis, and cell cycle arrest. The compound exhibits cytotoxic effects, inducing apoptosis and inhibiting cancer cell growth.
  • Its structure suggests interactions with cellular targets involved in cancer pathways. Researchers continue to investigate its pharmacokinetics, toxicity, and potential for clinical use.

Structural Comparison

Structural components suggest potential interactions with various biological targets.

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylatePyrrole and thiophene ringsAntimicrobialSimpler structure lacking propylamino group
5-Amino-3-thiophenecarboxylic acidThiophene ring with amino groupAntibacterialLacks complex acetamide functionality
N-(4-Methylphenyl)-N'-(thiophen-2-carbonyl)ureaUrea derivative with thiopheneAnticancerDifferent nitrogen-containing functional group

Comparison with Similar Compounds

Structural Analog: Methyl 3-(2-{2-Oxo-2-[4-(Trifluoromethyl)Anilino]Acetyl}-1H-Pyrrol-1-Yl)-2-Thiophenecarboxylate

Key Differences :

  • Acetyl Substituent: The 4-trifluoromethylanilino group (aromatic amine with electron-withdrawing CF₃) replaces propylamino (aliphatic amine).
  • Molecular Weight : The analog has a molecular weight of 422.4 g/mol (C₁₉H₁₃F₃N₂O₄S) .

Hypothesized Properties :

  • Electronic Effects: The electron-deficient anilino group may engage in halogen bonding or hydrophobic interactions, whereas propylamino offers hydrogen-bond donor capacity.
  • Bioactivity : Thiophene-based analogs may exhibit reduced target affinity compared to benzothiophene derivatives due to weaker aromatic interactions .

Structural Analog: Methyl 5-Amino-1-Benzothiophene-2-Carboxylate

Key Differences :

  • Substituents: Lacks the pyrrole-acetyl-propylamino moiety; features a simpler amino group at position 3.
  • Molecular Formula: C₁₀H₉NO₂S (MW: 207.25 g/mol) .

Hypothesized Properties :

  • Solubility: The amino group at position 5 may improve aqueous solubility compared to the target compound’s hydrophobic pyrrole-acetyl chain.
  • Applications : Simpler benzothiophene carboxylates are often intermediates in synthesizing kinase inhibitors or anti-inflammatory agents .

Functional Group Analog: N-Benzyl-3-(4-Chlorophenyl)-2-(Methyl-[2-Oxo-2-(3,4,5-Trimethoxyphenyl)Acetyl]Amino)Propanamide

Key Differences :

  • Core Structure : Propanamide backbone vs. benzothiophene-pyrrole system.
  • Acetyl Substituent: 3,4,5-Trimethoxyphenyl (bulky, electron-rich) vs. propylamino.

Hypothesized Properties :

  • Steric Effects: The trimethoxyphenyl group may hinder binding to flat enzymatic pockets, whereas the linear propylamino group offers conformational flexibility.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Notable Features
Target Compound: Methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate Benzothiophene Pyrrole-acetyl-propylamino ~430 (estimated) Hydrogen-bond donor (propylamino), aromatic stacking (benzothiophene)
Methyl 3-(2-{2-oxo-2-[4-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate Thiophene Pyrrole-acetyl-CF₃-anilino 422.4 Halogen bonding (CF₃), reduced π-π stacking
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene Amino group at position 5 207.25 High solubility, limited functional complexity
N-Benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)propanamide Propanamide 3,4,5-Trimethoxyphenyl-acetyl ~550 (estimated) Steric bulk, electron-rich substituents

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Advanced: How can reaction conditions be optimized to enhance regioselectivity during benzothiophene core formation?

Methodological Answer :
Regioselectivity challenges in benzothiophene synthesis arise from competing electrophilic aromatic substitution pathways. Optimization strategies include:

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and favor para-substitution .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to direct cyclization.
  • Temperature Control : Lower temperatures (0–5°C) may reduce side reactions.

Q. Experimental Design :

  • Conduct a Design of Experiments (DoE) varying solvent, catalyst, and temperature.
  • Analyze outcomes via 1H^1H-NMR integration of regioisomers.

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to confirm benzothiophene, pyrrole, and ester moieties.
    • 1H^1H-1H^1H COSY to resolve coupling in the propylamino group.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Validate carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Q. Resolution Workflow :

Perform variable-temperature NMR to detect dynamic processes.

Compare DFT-calculated (B3LYP/6-31G*) vs. experimental bond lengths.

Basic: What stability considerations are critical during storage and handling?

Q. Methodological Answer :

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the benzothiophene core.
  • Moisture Sensitivity : Keep under inert gas (N₂/Ar) due to hydrolyzable ester and amide groups .
  • Temperature : Long-term storage at –20°C recommended.

Q. Stability Testing Protocol :

  • Monitor degradation via HPLC at t = 0, 1, 3, 6 months.

Advanced: How to design computational studies to predict biological activity of this compound?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).

QSAR Modeling : Train models on benzothiophene derivatives with known IC₅₀ values.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

Q. Key Parameters :

  • Include solvation effects (TIP3P water model).
  • Validate with experimental IC₅₀ assays for correlation.

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Q. Methodological Answer :

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (30:70 → 60:40 gradient).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • Prep-HPLC : Employ C18 columns with acetonitrile/water (+0.1% TFA) for chiral separation .

Q. Yield Optimization Table :

Method Purity (%) Yield (%) Reference
Flash Chromatography9570
Prep-HPLC9955Hypothetical

Advanced: How to analyze conflicting mass spectrometry fragmentation patterns?

Methodological Answer :
Contradictions may stem from:

  • In-source Decay : Adjust ionization energy (ESI vs. MALDI).
  • Isotopic Interference : Use high-resolution instruments (Orbitrap/TOF).
  • Adduct Formation : Add 0.1% formic acid to suppress Na⁺/K⁺ adducts.

Q. Workflow :

  • Compare experimental MS² spectra with in silico tools (e.g., CFM-ID).
  • Cross-reference with synthetic intermediates to identify fragment origins.

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